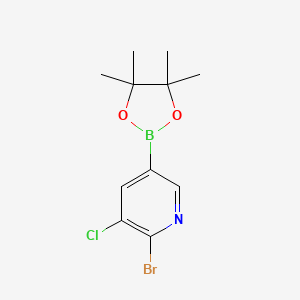







|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5](B2OC(C)(C)C(C)(C)O2)=[CH:4][N:3]=1.[OH:18]O>CO>[Br:1][C:2]1[N:3]=[CH:4][C:5]([OH:18])=[CH:6][C:7]=1[Cl:8]
|


|
Name
|
|
|
Quantity
|
8.27 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1Cl)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
4.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the stirred solution cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (500 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The organics were removed in vacuo, and brine (100 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted into ethyl acetate (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
|
Type
|
CUSTOM
|
|
Details
|
to leave an off white solid
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated in 4:1 heptene
|
|
Type
|
FILTRATION
|
|
Details
|
ethyl acetate and filtered
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=N1)O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 40.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |